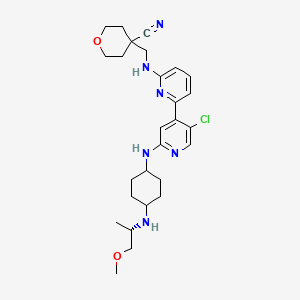

Cdk9-IN-6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cdk9-IN-6 is related to Cyclin-dependent kinase 9 (CDK9), a central player in transcription regulation and cell cycle progression . CDK9 has emerged as a promising target to combat cancer due to its pivotal role in oncogenic pathways .

Synthesis Analysis

The synthesis of CDK9 inhibitors like NVP-2, which could be similar to this compound, involves a convergent synthetic route . The key intermediate was synthesized from malononitrile and 1-bromo-2-(2-bromoethoxy)ethane by successive cyclization, reduction, nucleophilic substitution with 2-bromo-6-fluoropyridine, and Suzuki–Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid .Molecular Structure Analysis

The molecular structure of CDK9 inhibitors is complex and involves several key components. For instance, the CDK9/Cyclin T1 complex is a key part of the molecular structure . Crystallographic analysis of a CDK9-cyclin T complex reveals a possible reaction intermediate .Chemical Reactions Analysis

CDK9 inhibitors exhibit a variety of effects in cells, including reduced phosphorylation of RNA Pol II and reduced levels of proteins such as MYC, MCL-1, XIAP, and cyclin D1 . They also induce apoptosis and inhibit tumor growth .Physical and Chemical Properties Analysis

The physical and chemical properties of CDK9 inhibitors like this compound are complex and can be analyzed using computational methodologies . These properties are crucial for understanding the binding affinities and dynamic behavior of the CDK9-TB compounds .科学研究应用

癌症中表观遗传学沉默基因的重激活:CDK9在维持异染色质位点基因沉默中发挥着至关重要的作用。其抑制可以重新激活癌症中表观遗传学沉默的基因,恢复肿瘤抑制基因表达,细胞分化,并激活内源性逆转录病毒基因。这种重激活有助于广泛的抗癌活性,无论是体外还是体内,并使细胞对α-PD-1等免疫检查点抑制剂更敏感,使CDK9成为表观遗传学癌症治疗的一个有前途的靶点 (Zhang et al., 2018)。

在肿瘤学、病毒学和心脏病学中的潜力:CDK9的作用不仅限于细胞周期调控,还涉及细胞生长、分化和病毒发病过程中的RNA合成。由于其参与癌细胞存活,CDK9是肿瘤学中的潜在药物靶点。CDK9抑制剂也可以作为HIV治疗中的抗逆转录病毒药物,并在心脏病学中具有治疗应用,特别是在心肌肥大和充血性心力衰竭中 (Wang & Fischer, 2008)。

作为癌症治疗药物的抑制剂:选择性CDK9抑制剂在癌症治疗中显示出有希望的结果。CDK9对转化细胞的存活至关重要,特别是通过其对抗凋亡蛋白的调节。有针对性的化学文库的开发已经导致了针对CDK9的各种支架,显示出在体外和体内研究中的疗效 (Sonawane et al., 2016)。

在前列腺癌中的治疗潜力:CDK9抑制剂可以有效地靶向前列腺癌中的雄激素受体活性和抗凋亡蛋白。它们提供了一个有前途的治疗机会,特别是在晚期前列腺癌中,传统治疗只针对雄激素受体已经变得不太有效 (Rahaman et al., 2016)。

在血液肿瘤细胞中的作用:像AZD4573这样的高度选择性CDK9抑制剂已经开发出来,在血液肿瘤模型中显示出强大的诱导凋亡作用。这些抑制剂通过抑制MCL-1起作用,并在临床试验中显示出有希望的结果 (Cidado et al., 2019)。

在骨肉瘤中的预后标志和靶点:CDK9已被确定为骨肉瘤中的新型预后标志和治疗靶点。高CDK9表达与不良预后相关,其抑制可以减少细胞增殖并诱导骨肉瘤中的凋亡 (Ma et al., 2018)。

在转录控制中的重要性:CDK9对RNA聚合酶II转录周期的各个步骤至关重要,突显了其在转录稳态中的重要性。它参与了发育和分化等关键生物过程,其功能失调与广泛的疾病相关 (Bacon & D’Orso, 2018)。

与IL-6细胞因子信号传导中gp130的相互作用:CDK9与gp130相互作用,gp130是IL-6家族细胞因子的受体,这表明其在与造血、免疫反应和炎症相关的信号转导中起作用 (Falco et al., 2002)。

参与癌症和其他疾病:CDK9的功能异常与癌症、心血管疾病和病毒复制有关,显示了它在病理过程中的广泛相关性 (Franco et al., 2018)。

用于开发新型激酶抑制剂:了解CDK9通路失调可以帮助开发新型激酶抑制剂,用于治疗癌症、艾滋病和心肌肥厚,为这些疾病的发病机制和进展提供见解 (Romano & Giordano, 2008)。

作用机制

未来方向

CDK9 has emerged as a promising target for cancer therapy, and the development of CDK9 inhibitors is an active area of research . Future directions may include the discovery and optimization of a new class of degraders targeting CDK9 . The combination of computational predictions and experimental insights could advance the development of effective anticancer therapeutics targeting CDK9 .

属性

IUPAC Name |

4-[[[6-[5-chloro-2-[[4-[[(2S)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)/t19-,20?,21?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQVQSXLXAXOPJ-MWXLCCTBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B560038.png)

![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B560042.png)